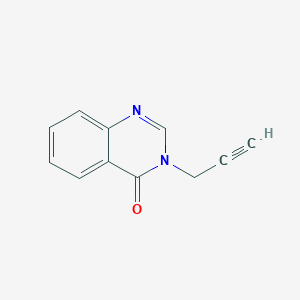

3-Prop-2-inylchinazolin-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(2-Propynyl)-4(3H)-quinazolinone is a derivative of the 4(3H)-quinazolinone family, which is known for its broad applications in medicinal chemistry, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . While the specific compound 3-(2-Propynyl)-4(3H)-quinazolinone is not directly mentioned in the provided papers, the general class of 4(3H)-quinazolinones is well-studied, and the synthesis and biological activity of various derivatives have been reported .

Synthesis Analysis

The synthesis of 4(3H)-quinazolinones can be achieved through several methods. One approach involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate [PIDA] . Another method includes the reaction of 2-amino-benzamide and acylchlorides in the presence of silica-supported Preyssler nanoparticles under ultrasonic irradiation . Additionally, a three-component synthesis using isatoic anhydride, orthoesters, and amines catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been reported .

Molecular Structure Analysis

The molecular structure of 4(3H)-quinazolinones is characterized by a bicyclic system consisting of a fused benzene and pyrimidine ring. The 3H denotes the presence of a hydrogen atom at the third position of the pyrimidine ring, which is part of the quinazolinone core. The structural diversity of these compounds allows for the synthesis of various derivatives with different substituents attached to the core structure .

Chemical Reactions Analysis

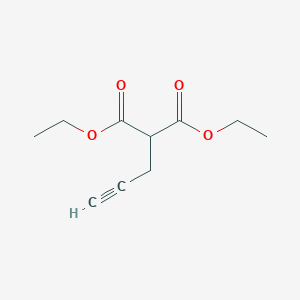

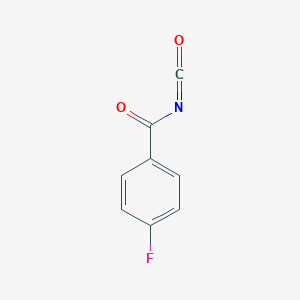

4(3H)-quinazolinones can undergo various chemical reactions to yield a wide range of biologically active derivatives. For instance, treatment of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate can lead to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively . Additionally, the synthesis of novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety has been achieved by reacting various aromatic aldehydes with an intermediate compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4(3H)-quinazolinones are influenced by their molecular structure and the substituents present. These properties are crucial for their biological activity and pharmacokinetic profile. While the specific physical and chemical properties of 3-(2-Propynyl)-4(3H)-quinazolinone are not detailed in the provided papers, the general class of 4(3H)-quinazolinones exhibits low toxicity and good protection against seizures in animal models when administered intraperitoneally . The presence of different substituents can significantly affect the solubility, stability, and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

- Chinazolinone zeigen vielversprechende antibakterielle Eigenschaften. Forscher haben verschiedene Chinazolinon-Derivate auf ihre antimikrobiellen Wirkungen untersucht . Diese Verbindungen könnten möglicherweise als neuartige Antibiotika zur Bekämpfung von resistenten Bakterienstämmen dienen.

- Chinazolinone wurden als antifungale Wirkstoffe untersucht . Ihre Aktivität gegen Pilze macht sie für landwirtschaftliche Anwendungen relevant, wo sie Nutzpflanzen vor Pilzinfektionen schützen können.

- Chinazolinone wurden auf ihre Antikrebsaktivität untersucht. Bestimmte Derivate haben sich bei der Behandlung von Lungen- und Bauchspeicheldrüsenkrebs als vielversprechend erwiesen . Das Verständnis ihrer Wirkmechanismen und die Optimierung ihrer Strukturen könnten zu neuartigen Krebstherapien führen.

Antibakterielle Aktivität

Antifungale Eigenschaften

Antikrebs-Potenzial

Diese Anwendungen unterstreichen die Vielseitigkeit von Chinazolinon-Derivaten und ihre potenziellen Auswirkungen in verschiedenen Bereichen der Medizin und Landwirtschaft. Forscher erforschen weiterhin ihre pharmakologischen Eigenschaften mit dem Ziel, ihre Vorteile für die menschliche Gesundheit und das Wohlbefinden zu nutzen . Wenn Sie weitere Informationen zu einem bestimmten Aspekt wünschen, können Sie gerne fragen! 😊

Safety and Hazards

The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, causes serious eye damage, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (larynx) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Wirkmechanismus

Target of Action

The primary target of 3-prop-2-ynylquinazolin-4-one is the acetyl-CoA carboxylase (ACCase) enzyme . ACCase plays a crucial role in the synthesis of fatty acids and the destruction of the membrane structure in gramineous plants .

Mode of Action

3-prop-2-ynylquinazolin-4-one interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, leading to the destruction of the membrane structure in gramineous plants . The compound’s interaction with ACCase is strongly influenced by the spatial position of the R group and the bulk of the R1 group on quinazolin-4(3H)-one .

Biochemical Pathways

The inhibition of ACCase by 3-prop-2-ynylquinazolin-4-one affects the fatty acid synthesis pathway . This disruption leads to downstream effects such as the destruction of the membrane structure in gramineous plants .

Result of Action

The molecular and cellular effects of 3-prop-2-ynylquinazolin-4-one’s action include the inhibition of ACCase, disruption of fatty acid synthesis, and destruction of the membrane structure in gramineous plants . This leads to the compound’s herbicidal activity, particularly against monocotyledonous weeds .

Eigenschaften

IUPAC Name |

3-prop-2-ynylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWFESXIVOHRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345295 |

Source

|

| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16347-56-1 |

Source

|

| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the reported synthetic route for 3-(2-Propynyl)quinazolin-4(3H)-one?

A1: The research presented in the paper "[Microwave-Assisted [3+2] Cycloaddition and Suzuki–Miyaura Cross-Coupling for a Concise Access to Polyaromatic Scaffolds†]" [] describes a novel and efficient microwave-assisted one-pot procedure for synthesizing 3-(2-Propynyl)quinazolin-4(3H)-one derivatives. This method offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)